Aclimostat
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
a methionine aminopeptidase 2 (MetAP2) inhibitor for treatment of obesity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O6/c1-18(2)5-6-21-25(3,34-21)23-22(30-4)20(7-9-26(23)17-32-26)33-24(29)28-15-19(16-28)8-10-27-11-13-31-14-12-27/h5,19-23H,6-17H2,1-4H3/t20-,21-,22-,23-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWJPMLDQYEPPW-AUKZVGPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082752-83-6 | |
| Record name | Aclimostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2082752836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclimostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACLIMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X150A3JK8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aclimostat's Cellular Interactions Beyond MetAP2: A Technical Guide to Target Deconvolution
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature and clinical trial data do not provide a detailed profile of the cellular targets of Aclimostat (ZGN-1061) beyond its primary target, Methionine Aminopeptidase 2 (MetAP2). The development of this compound was discontinued due to safety concerns, and a comprehensive public disclosure of its off-target profile has not been made.
This guide, therefore, provides a comprehensive overview of the state-of-the-art methodologies that would be employed to identify and validate the cellular targets of a small molecule inhibitor like this compound. It is intended to serve as a technical resource for researchers and drug development professionals engaged in the critical process of target deconvolution and off-target profiling.
Introduction to Target Deconvolution
The identification of unintended molecular interactions, or "off-targets," is a critical step in the development of safe and effective therapeutics. While this compound was designed as a potent inhibitor of MetAP2 for the treatment of obesity and type 2 diabetes, its discontinuation underscores the importance of a thorough understanding of a drug candidate's full spectrum of cellular interactions. The process of identifying these on- and off-targets is known as target deconvolution. This guide will detail the key experimental strategies for achieving this.
Methodologies for Off-Target Identification
A multi-pronged approach is typically employed to elucidate the off-target profile of a small molecule inhibitor. These methods can be broadly categorized into in vitro biochemical assays, in-cell target engagement assays, and computational prediction methods.
In Vitro Biochemical Screening: Kinase and General Protein Panels
Broad-spectrum screening against panels of purified proteins is a foundational step in off-target profiling. Given that a significant portion of the druggable genome consists of kinases, comprehensive kinase profiling is a standard procedure.
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Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
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Kinase Panel: A large panel of recombinant human kinases (e.g., >400) is utilized.
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Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a generic or specific substrate. Alternatively, fluorescence-based assays that measure ADP production can be used.
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Reaction: The kinase, substrate, ATP (at or near the Michaelis-Menten constant, Km), and this compound are incubated in a multi-well plate.
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Detection: For radiometric assays, the phosphorylated substrate is captured, and the radioactivity is measured. For fluorescence-based assays, the signal is read using a plate reader.
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Data Analysis: The percentage of kinase activity remaining at each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the data to a dose-response curve.
The results of kinase profiling are often presented in a table summarizing the inhibitory activity against a broad panel of kinases.
| Kinase Target | This compound IC50 (nM) | Percent Inhibition at 1 µM |
| MetAP2 | Value | Value |
| Kinase A | >10,000 | <10% |
| Kinase B | 850 | 65% |
| Kinase C | 2,500 | 40% |
| ... | ... | ... |
This table is a hypothetical representation.
A visual representation of kinase selectivity can be generated using a dendrogram, where inhibited kinases are highlighted.
Proteome-Wide Approaches: Identifying Binding Partners in a Cellular Context
To identify targets in a more physiologically relevant environment, proteome-wide methods are employed using cell lysates or intact cells.
This method aims to "pull down" cellular proteins that bind to an immobilized form of the drug.
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Probe Synthesis: this compound is chemically modified with a linker and a reactive group for immobilization onto a solid support (e.g., sepharose beads). A control resin without the drug is also prepared.
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Cell Lysis: Cells of a relevant lineage (e.g., hepatocytes, adipocytes) are lysed to produce a native protein extract.
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Affinity Purification: The cell lysate is incubated with the this compound-conjugated beads and the control beads.
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Washing: Non-specifically bound proteins are removed through a series of wash steps with buffers of increasing stringency.
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Elution: Specifically bound proteins are eluted, often by denaturation.
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Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and/or digested into peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Proteins identified from the this compound beads but absent or significantly less abundant in the control bead eluate are considered potential binding partners.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
CETSA is based on the principle that drug binding stabilizes a target protein against thermal denaturation.
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Cell Treatment: Intact cells are treated with this compound or a vehicle control.
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Heating: The treated cells are aliquoted and heated to a range of temperatures.
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Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) fraction by centrifugation.
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Protein Quantification: The amount of a specific protein of interest in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
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Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
The Pharmacokinetics and Pharmacodynamics of ZGN-1061: An In-Depth Technical Review
An examination of the metabolic effects and disposition of the novel MetAP2 inhibitor, ZGN-1061.
Introduction
ZGN-1061 is a second-generation inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme implicated in the regulation of cellular proliferation and metabolism. Developed as a potential therapeutic for type 2 diabetes and obesity, ZGN-1061 was designed to retain the efficacy of earlier MetAP2 inhibitors, such as beloranib, while exhibiting an improved safety profile, particularly concerning the risk of thromboembolic events. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ZGN-1061, drawing from preclinical and clinical data.
Pharmacokinetics
ZGN-1061 is characterized by rapid absorption and clearance following subcutaneous administration, a feature intended to minimize off-target effects and improve its safety profile compared to its predecessors. While specific quantitative pharmacokinetic parameters from Phase 1 clinical trials are not publicly available, preclinical and clinical observations consistently point to a short duration of exposure.
Preclinical Pharmacokinetics
In preclinical animal models, ZGN-1061 demonstrated favorable pharmacokinetic properties. Studies in dogs revealed that ZGN-1061 is more rapidly absorbed and cleared and has a shorter half-life than the first-generation MetAP2 inhibitor, beloranib. This pharmacokinetic profile is a key differentiator, contributing to the enhanced safety margin of ZGN-1061.
Clinical Pharmacokinetics
Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) clinical trials in healthy volunteers and overweight/obese individuals confirmed the rapid absorption and clearance of ZGN-1061. The pharmacokinetic profile was reported to be within the target range for both efficacy and safety.
Table 1: Summary of ZGN-1061 Clinical Pharmacokinetic Profile (Qualitative)
| Parameter | Description |
| Absorption | Rapidly absorbed following subcutaneous administration. |
| Distribution | Data not publicly available. |
| Metabolism | Data not publicly available. |
| Elimination | Rapidly cleared from the body. |
| Half-life | Shorter than beloranib. |
Pharmacodynamics
The pharmacodynamic effects of ZGN-1061 are driven by its inhibition of MetAP2, leading to downstream effects on metabolism, including improvements in glycemic control and reductions in body weight.
Mechanism of Action
ZGN-1061 is a potent and selective inhibitor of MetAP2. MetAP2 is a cytosolic metalloenzyme that plays a crucial role in the post-translational modification of proteins by removing the N-terminal methionine from nascent polypeptides. Beyond this, MetAP2 has been shown to associate with and protect the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation. By inhibiting MetAP2, ZGN-1061 is thought to modulate protein synthesis and other cellular processes that ultimately lead to a rebalancing of fat and glucose metabolism.
Figure 1: Simplified signaling pathway of ZGN-1061 via MetAP2 inhibition.
Preclinical Pharmacodynamics
In a diet-induced obese (DIO) mouse model, subcutaneous administration of ZGN-1061 for four weeks resulted in a significant 25% reduction in body weight, which was primarily due to a decrease in fat mass. This weight loss was comparable to that observed with beloranib. Furthermore, ZGN-1061 treatment led to improvements in metabolic parameters, including reductions in plasma glucose and insulin levels.
Clinical Pharmacodynamics
The pharmacodynamic effects of ZGN-1061 have been evaluated in Phase 2 clinical trials in patients with type 2 diabetes and obesity.
Glycemic Control and Weight Loss
A 12-week, randomized, double-blind, placebo-controlled Phase 2 trial demonstrated that ZGN-1061 significantly improved glycemic control and reduced body weight in a dose-dependent manner.
Table 2: Key Efficacy Outcomes from Phase 2 Clinical Trial of ZGN-1061 (12 Weeks)
| Dose | Mean Change in A1C from Baseline (vs. Placebo) | Mean Change in Body Weight from Baseline (vs. Placebo) |
| 0.9 mg | -0.6% | Data not consistently reported. |
| 1.8 mg | -1.1% | -2.3 kg |
Biomarker Modulation
An interim analysis of the Phase 2 trial also revealed favorable changes in several metabolic biomarkers with the 0.9 mg dose of ZGN-10
Aclimostat (ZGN-1061): A Technical Overview of its Discovery, Development, and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Abstract
Aclimostat (also known as ZGN-1061) was an investigational small molecule developed by Zafgen, Inc. as a second-generation inhibitor of methionine aminopeptidase 2 (MetAP2) for the treatment of obesity and type 2 diabetes. Preclinical and early clinical studies demonstrated its potential to induce weight loss and improve glycemic control. However, its development was ultimately halted due to safety concerns, specifically the potential for cardiovascular risks, mirroring the fate of its predecessor, beloranib. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data of this compound.
Discovery and Development
This compound was developed by Zafgen, a biopharmaceutical company that pioneered the study of MetAP2 inhibitors for metabolic diseases. It was designed as a successor to beloranib, a first-generation MetAP2 inhibitor, with a chemical structure intended to improve its safety profile, particularly concerning the risk of thrombosis that led to the discontinuation of beloranib. This compound was engineered to have a shorter half-life and lower intracellular concentrations, which was hypothesized to reduce the risk of adverse effects on vascular endothelial cells.
The development program for this compound progressed to Phase 2 clinical trials. However, in November 2018, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Investigational New Drug (IND) application for its first U.S. clinical trial, citing the potential for cardiovascular safety risks based on the experience with beloranib. Despite ongoing ex-U.S. studies that initially showed a favorable safety profile, Zafgen ultimately discontinued the development of this compound and other MetAP2 inhibitors due to these unresolved safety issues.
Mechanism of Action
This compound is a potent and irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that plays a crucial role in both protein modification and the regulation of cellular signaling pathways.
The primary mechanism of action for the anti-obesity and anti-diabetic effects of MetAP2 inhibitors is believed to involve the following pathways:
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Suppression of Lipogenesis: MetAP2 inhibition leads to the suppression of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling pathway. This, in turn, reduces the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor for genes involved in lipid and cholesterol biosynthesis.
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Increased Energy Expenditure: MetAP2 inhibition has been shown to have a direct effect on brown adipose tissue (BAT). It enhances β-adrenergic signaling in brown adipocytes, leading to increased lipolysis and energy expenditure through the upregulation of uncoupling protein 1 (UCP1). This suggests that this compound could reverse the catecholamine resistance often observed in obesity.
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Regulation of Angiogenesis: While initially explored as anti-cancer agents due to their anti-angiogenic properties, the doses of MetAP2 inhibitors used for metabolic conditions are generally lower than those that affect angiogenesis.
The following diagram illustrates the proposed signaling pathway for MetAP2 inhibition:
ZGN-1061: A Technical Guide on its Molecular Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZGN-1061, also known as Aclimostat, is an experimental therapeutic agent investigated for the management of obesity and type 2 diabetes. As a second-generation methionine aminopeptidase 2 (MetAP2) inhibitor, it demonstrated promising efficacy in preclinical and clinical studies by promoting weight loss and improving glycemic control. This document provides a comprehensive overview of the molecular structure, chemical properties, and the mechanism of action of ZGN-1061, including detailed summaries of key experimental findings and methodologies. While the clinical development of ZGN-1061 was discontinued due to safety concerns, the data amassed provides valuable insights into the therapeutic potential and challenges of MetAP2 inhibition.
Molecular Structure and Chemical Properties
ZGN-1061 is a synthetic small molecule belonging to the fumagillin class of compounds. Its chemical structure is designed to be a potent and selective inhibitor of the MetAP2 enzyme.
Table 1: Chemical and Physical Properties of ZGN-1061
| Property | Value |
| IUPAC Name | [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate |
| Chemical Formula | C26H42N2O6 |
| Molar Mass | 478.630 g·mol−1 |
The Impact of Novel Angiogenesis Inhibitors on Adipose Tissue: A Technical Guide for Researchers
Disclaimer: As of November 2025, a thorough review of scientific literature reveals no specific information regarding a compound named "aclimostat" and its effects on angiogenesis in adipose tissue. Therefore, this document provides a comprehensive technical framework for understanding and evaluating the potential impact of a novel, hypothetical anti-angiogenic agent—referred to herein as this compound—on the vasculature of adipose tissue. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Angiogenesis in Adipose Tissue
Adipose tissue (AT) is a dynamic endocrine organ, not merely a passive site for energy storage. Its expansion, whether through an increase in adipocyte size (hypertrophy) or number (hyperplasia), is fundamentally dependent on the process of angiogenesis—the formation of new blood vessels from pre-existing ones. This vascular network is essential for supplying oxygen and nutrients, removing metabolic waste, and facilitating the transport of adipokines and fatty acids.
In healthy adipose tissue expansion, angiogenesis is a well-regulated process that supports metabolically stable tissue. However, in the context of obesity, the rapid and excessive expansion of adipose tissue can outpace its vascular supply, leading to localized hypoxia (low oxygen). This hypoxic state is a key trigger for inflammation, fibrosis, and adipocyte dysfunction, contributing significantly to insulin resistance and other metabolic comorbidities associated with obesity. Consequently, the modulation of angiogenesis in adipose tissue presents a compelling therapeutic target for metabolic diseases.
Core Signaling Pathways in Adipose Tissue Angiogenesis
The interaction, or "crosstalk," between adipocytes and endothelial cells governs the angiogenic process in adipose tissue. This communication is mediated by a variety of signaling molecules and pathways.
Vascular Endothelial Growth Factor (VEGF) Signaling
The VEGF pathway is the most critical regulator of angiogenesis. Adipocytes secrete VEGF-A, which acts on endothelial cells to promote their proliferation, migration, and survival.
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Mechanism: Under hypoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized in adipocytes. HIF-1α then acts as a transcription factor, increasing the expression and secretion of VEGF-A. VEGF-A binds primarily to its receptor, VEGFR2, on endothelial cells, initiating a downstream signaling cascade that leads to angiogenesis.
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Therapeutic Implication: Inhibition of the VEGF/VEGFR2 axis is a primary strategy for anti-angiogenic therapies. Blocking this pathway can limit the vascular expansion required for adipose tissue growth.
Caption: VEGF signaling pathway in adipose tissue.
Other Key Angiogenic Pathways
While VEGF is central, other pathways also contribute significantly:
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Fibroblast Growth Factor (FGF): FGF-2 expression increases during adipocyte differentiation and in obesity, contributing to inflammation and angiogenesis.
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Angiopoietin (Ang) - Tie2 System: Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) are ligands for the Tie2 receptor on endothelial cells. This system is crucial for vessel maturation and stability. In obesity, the balance between these factors can be disrupted, leading to dysfunctional vasculature.
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Platelet-Derived Growth Factor (PDGF): PDGF is involved in the recruitment of pericytes and smooth muscle cells, which are essential for stabilizing newly formed blood vessels.
This compound: A Hypothetical Anti-Angiogenic Agent
For a novel compound like this compound to be effective in modulating adipose tissue angiogenesis, it would likely target one or more of the core signaling pathways. Its mechanism of action could involve:
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Direct VEGF Inhibition: Acting as a VEGF "trap," binding to and neutralizing circulating VEGF-A.
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Receptor Tyrosine Kinase Inhibition: Blocking the intracellular kinase domain of VEGFR2, thereby preventing downstream signaling even if VEGF-A binds to the receptor.
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Novel MetAP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing novel inhibitors of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cancer progression. The following sections detail the theoretical background, experimental protocols for high-throughput screening (HTS) and secondary assays, and data presentation guidelines.
Introduction
Methionine Aminopeptidase 2 (MetAP2), a metalloprotease, plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1][2] Its overexpression has been linked to various human cancers, making it an attractive therapeutic target.[2] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and angiogenesis, crucial processes for tumor growth and metastasis.[1][3] The natural product fumagillin and its analogs, such as TNP-470, are well-characterized irreversible inhibitors of MetAP2.[3][4] However, the quest for novel, reversible, and more selective inhibitors with improved pharmacological profiles continues to be an active area of research.[4]
High-throughput screening (HTS) is a powerful approach to identify novel chemical entities that modulate MetAP2 activity from large compound libraries.[1][5] This document outlines a robust HTS workflow, from a primary biochemical screen to cell-based secondary assays for hit confirmation and characterization.
MetAP2 Signaling Pathway
MetAP2's role extends beyond its enzymatic activity. It interacts with the α-subunit of eukaryotic initiation factor 2 (eIF2α), protecting it from inhibitory phosphorylation and thereby promoting protein synthesis.[6] Inhibition of MetAP2 can lead to the phosphorylation of eIF2α, resulting in a global inhibition of protein synthesis.[2][6] Furthermore, MetAP2 inhibition can induce a G1 cell cycle arrest through a p53-dependent pathway involving the upregulation of the cyclin-dependent kinase inhibitor p21.[7][8]
References
- 1. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of MetAP2 in Tissues Treated with ZGN-1061
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ZGN-1061 is a second-generation methionine aminopeptidase 2 (MetAP2) inhibitor that has been investigated for its therapeutic potential in obesity and type 2 diabetes. MetAP2 is a ubiquitous intracellular metalloprotease that plays a critical role in the post-translational modification of nascent proteins by cleaving the N-terminal methionine. This process is essential for the proper maturation and function of numerous proteins involved in cellular processes such as proliferation and angiogenesis. Inhibition of MetAP2 has been shown to lead to weight loss and improved metabolic parameters in preclinical and clinical studies. Immunohistochemistry (IHC) is a valuable technique to visualize the expression and localization of MetAP2 in tissues, providing insights into its physiological roles and the pharmacological effects of inhibitors like ZGN-1061. In diet-induced obese (DIO) mice, MetAP2 mRNA levels are elevated in the intestines, and its expression becomes more diffuse in the liver compared to the punctate staining observed in lean mice.
These application notes provide a detailed protocol for the immunohistochemical staining of MetAP2 in formalin-fixed, paraffin-embedded (FFPE) tissues and summarize the expected outcomes based on preclinical and clinical data for ZGN-1061.
Data Presentation
While specific quantitative data from immunohistochemistry of ZGN-1061-treated tissues is not publicly available, the following tables summarize the significant metabolic effects observed in preclinical and clinical studies, which are downstream consequences of MetAP2 inhibition.
Table 1: Preclinical Efficacy of ZGN-1061 in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result |
| Body Weight | ZGN-1061 (subcutaneous, 4 weeks) | 25% reduction |
| Fat Mass | ZGN-1061 | Primary contributor to weight loss |
| Plasma Glucose | ZGN-1061 | Improved levels |
| Plasma Insulin | ZGN-1061 | Improved levels |
Table 2: Clinical Efficacy of ZGN-1061 in Overweight/Obese Individuals with Type 2 Diabetes (12-week treatment)
| Parameter | Dose of ZGN-1061 (subcutaneous, every third day) | Result (change relative to placebo) |
| HbA1c | 0.9 mg | -0.6% (p=0.0006) |
| HbA1c | 1.8 mg | -1.0% (p<0.0001) |
| Body Weight | 1.8 mg | -2.2% (p=0.0002) |
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of MetAP2 in FFPE tissue sections. This protocol is a representative method synthesized from standard IHC procedures and specific antibody recommendations.
Materials:
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Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on charged slides
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Xylene
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Ethanol (100%, 95%, 70%)
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Deionized water
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Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
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Hydrogen peroxide (3%)
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Blocking buffer (e.g., 10% normal goat serum in PBS)
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Primary antibody: Rabbit anti-MetAP2 antibody (e.g., Cell Signaling Technology, #12547; Proteintech, Rabbit Polyclonal)
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Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
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Avidin-Biotin Complex (ABC) reagent
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DAB (3,3'-Diaminobenzidine) substrate kit
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Hematoxylin counterstain
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Mounting medium
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Coplin jars
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Humidified chamber
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Microscope
Protocol:
-
Deparaffinization and Rehydration:
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Immerse slides in xylene twice for 5 minutes each.
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Immerse slides in 100% ethanol twice for 3 minutes each.
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Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
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Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
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Immerse slides in a coplin jar containing 10 mM sodium citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS twice for 5 minutes each.
-
-
Blocking Endogenous Peroxidase:
Application Notes and Protocols: Gene Expression Analysis in Response to Aclimostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclimostat is an investigational drug candidate under evaluation for the treatment of obesity and type 2 diabetes. Classified as an enzyme inhibitor, this compound is believed to modulate key metabolic pathways, influencing gene expression profiles related to energy metabolism, adipogenesis, and insulin sensitivity. These application notes provide a comprehensive guide for researchers to analyze the effects of this compound on gene expression, offering detailed protocols for key experiments and data interpretation. While the precise mechanism of this compound is still under investigation, these protocols are designed based on the established methodologies for analyzing the gene expression changes induced by metabolic modulators.
Hypothesized Signaling Pathway of this compound
To illustrate the potential mechanism of action of this compound, a hypothesized signaling pathway is presented below. This pathway postulates that this compound inhibits a key enzyme involved in a signaling cascade that ultimately regulates the transcription of target genes in metabolic tissues.
Caption: Hypothesized signaling pathway of this compound action.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To treat relevant cell lines with this compound to analyze subsequent changes in gene expression.
Materials:
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Adipocyte cell line (e.g., 3T3-L1) or hepatocyte cell line (e.g., HepG2)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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This compound (dissolved in a suitable solvent, e.g., DMSO)
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6-well cell culture plates
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Phosphate-Buffered Saline (PBS)
Protocol:
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Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
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Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
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After incubation, wash the cells twice with ice-cold PBS.
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Proceed immediately to RNA extraction.
RNA Extraction and Quantification
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
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RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
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β-mercaptoethanol
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Ethanol (70%)
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RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
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Lyse the cells directly in the culture wells by adding the lysis buffer provided in the RNA extraction kit, supplemented with β-mercaptoethanol.
-
Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
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Follow the manufacturer's protocol for the RNA extraction kit to purify the total RNA.
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~2.0 is generally accepted as "pure" for RNA.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of specific target genes in response to this compound treatment.
Materials:
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Gene-specific forward and reverse primers
-
qRT-PCR instrument
-
Optical-grade PCR plates and seals
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Prepare the qRT-PCR reaction mixture by combining the master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the qRT-PCR reaction in a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green-based assays)
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
Experimental Workflow
Troubleshooting & Optimization
Overcoming Aclimostat solubility and stability issues in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Aclimostat. It addresses common challenges related to its solubility and stability in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its strong solubilizing capacity for many organic molecules. It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your experimental medium, as high concentrations of DMSO can be toxic to cells.
Q2: I observed precipitation when I added my this compound-DMSO stock solution to the aqueous cell culture medium. What should I do?
A2: This is a common issue with compounds that have low aqueous solubility. The abrupt change in solvent polarity when adding a DMSO stock to an aqueous medium can cause the compound to crash out of solution. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your intended experimental concentration may be above the solubility limit of this compound in the final medium. Try a lower concentration.
-
Increase the DMSO concentration (with caution): While aiming for a low final DMSO concentration is ideal, sometimes a slightly higher concentration (up to 0.5% v/v) may be necessary to maintain solubility. However, you must run a vehicle control to ensure the DMSO concentration is not affecting your cells.
-
Serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of medium, perform serial dilutions in the medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.
-
Pre-warming the medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.
Q3: How should I store my this compound stock solutions and aliquots?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q4: What are the signs of this compound degradation?
A4: Degradation may not always be visible. However, signs can include a change in the color of the solution, the appearance of precipitate in a previously clear solution upon storage, or a decrease in the expected biological activity in your assays. For definitive assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) are recommended to check the purity of the compound over time.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Wells
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Aqueous Solubility | Determine the maximum soluble concentration of this compound in your specific cell culture medium. Perform a solubility test by preparing a dilution series and observing for precipitation. |
| Interaction with Media Components | Some compounds can interact with proteins or salts in the media, leading to precipitation. Try using a serum-free medium for the initial dilution before adding it to serum-containing medium. |
| pH of the Medium | The solubility of some compounds is |
Identifying potential confounding factors in Aclimostat research
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Aclimostat (ZGN-1061), this technical support center provides essential information to navigate potential confounding factors in your experiments. This compound is an investigational drug that acts as an inhibitor of Methionine aminopeptidase 2 (MetAP2), an enzyme implicated in metabolic regulation and angiogenesis.[1][2][3][4]
It is critical to note that the clinical development of this compound and its predecessor, beloranib, was discontinued due to safety concerns, particularly the risk of thromboembolic events.[1] This underscores the importance of careful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Methionine aminopeptidase 2 (MetAP2).[1][2][3][4] MetAP2 is a cytosolic metalloenzyme responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[1][3] By inhibiting MetAP2, this compound can modulate various downstream cellular processes.
Q2: What are the known downstream signaling pathways affected by this compound?
A2: Inhibition of MetAP2 by this compound has been shown to impact several key signaling pathways:
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Metabolic Pathways: this compound can influence lipid metabolism by suppressing the activity of sterol regulatory element-binding protein (SREBP) through pathways related to extracellular signal-regulated kinases 1 and 2 (ERK1/2), leading to reduced lipid and cholesterol synthesis.[4] Additionally, MetAP2 inhibition may increase intracellular cAMP levels, activating Protein Kinase A (PKA), which in turn promotes lipolysis.[1]
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Angiogenesis and Cell Proliferation: MetAP2 is a known target for anti-angiogenic therapies.[3] Its inhibition can lead to cell cycle arrest in the G1 phase, partly through the p53/p21 pathway, thereby inhibiting the proliferation of endothelial cells.[5][6]
Q3: What were the major safety concerns that led to the discontinuation of this compound's clinical development?
A3: The primary reason for halting clinical trials of this compound and its predecessor, beloranib, was the increased risk of serious thromboembolic events, including pulmonary embolism and deep vein thrombosis.[7][8] Researchers using this compound should be vigilant for any experimental outcomes that might suggest prothrombotic effects.
Q4: Can this compound have off-target effects?
A4: While this compound is designed to be a selective MetAP2 inhibitor, the possibility of off-target effects should always be considered, as is the case with any small molecule inhibitor. The specific off-target profile of this compound is not extensively detailed in publicly available literature. However, the severe adverse events observed in clinical trials may hint at either on-target toxicity in certain tissues or unforeseen off-target activities.
Troubleshooting Guide
| Observed Issue | Potential Cause (Confounding Factor) | Troubleshooting Steps & Recommendations |
| Inconsistent anti-obesity or metabolic effects in animal models. | 1. Animal model variability: Different rodent strains or species can have varied metabolic responses. 2. Diet-induced obesity model inconsistencies: The composition and duration of the high-fat diet can significantly impact the metabolic phenotype. 3. Pharmacokinetics of this compound: Differences in drug absorption, distribution, metabolism, and excretion between animals can lead to variable exposure. | 1. Standardize animal model: Use a well-characterized and consistent rodent strain for all experiments. 2. Control dietary parameters: Maintain a consistent high-fat diet composition and feeding duration. 3. Pharmacokinetic analysis: Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model. |
| Unexpected cell death or cytotoxicity in vitro. | 1. On-target anti-proliferative effects: MetAP2 inhibition is known to cause G1 cell cycle arrest, which can be cytotoxic to some cell types, particularly those that are highly proliferative. 2. Off-target toxicity: this compound may have off-target effects that induce cytotoxicity. 3. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. | 1. Cell line selection: Choose cell lines with known sensitivity or resistance to anti-proliferative agents for comparative studies. 2. Dose-response and time-course studies: Perform thorough dose-response and time-course experiments to distinguish between cytostatic and cytotoxic effects. 3. Vehicle controls: Always include appropriate vehicle controls at the same concentrations used for this compound treatment. |
| Contradictory results in angiogenesis assays. | 1. Assay-specific limitations: Different angiogenesis assays (e.g., tube formation, aortic ring assay) measure different aspects of the angiogenic process and may yield different results. 2. Cell-type specific responses: The effect of MetAP2 inhibition on angiogenesis can be cell-type dependent. | 1. Use multiple assays: Employ a battery of complementary angiogenesis assays to obtain a comprehensive understanding of the anti-angiogenic effects. 2. Characterize your cell model: Thoroughly characterize the endothelial cells used in your assays to ensure they are an appropriate model for your research question. |
Experimental Protocols
In Vitro MetAP2 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against MetAP2 in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human MetAP2 enzyme
-
MetAP2 substrate (e.g., Met-Gly-Pro-AMC or Met-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5)[9]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant MetAP2 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MetAP2 substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a time course.
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Calculate the rate of substrate cleavage for each this compound concentration.
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Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Visualizing the Landscape of this compound Research
To aid in understanding the complex biological context of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scholarspapers.com [scholarspapers.com]
- 8. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Best practices for handling and disposal of Aclimostat
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Aclimostat (ZGN-1061). Below you will find frequently asked questions (FAQs) and troubleshooting guidance for the handling, use, and disposal of this compound.
General Information & Compound Properties
Q: What is this compound?
A: this compound, also known as ZGN-1061, is an investigational small molecule drug that functions as a methionine aminopeptidase 2 (MetAP2) inhibitor.[1][2] It has been primarily studied for its potential therapeutic effects in treating obesity and type 2 diabetes.[1][2][3] Although initially explored as anti-angiogenic agents for cancer therapy, MetAP2 inhibitors were found to induce significant and sustained weight loss.[3][4]
Q: What are the chemical properties of this compound?
A: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | ZGN-1061, 2082752-83-6 |
| Molecular Formula | C₂₆H₄₂N₂O₆ |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate |
(Data sourced from PubChem CID 126573394)[1]
Handling, Storage, and Safety
Q: How should I handle this compound in the lab?
A: As this compound is an investigational compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, it should be handled with care, following standard laboratory procedures for potentially hazardous chemicals. Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5][6]
Q: What are the recommended storage conditions for this compound?
A: Specific stability data for this compound is not available. However, for most research compounds of this nature, it is recommended to store the solid form in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, keeping it refrigerated (2-8°C) or frozen is a common practice.
Q: What should I do in case of accidental exposure?
A: In the event of accidental exposure, follow these general safety protocols:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5]
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Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Experimental Protocols: Stock Solution Preparation
Q: How do I prepare a stock solution of this compound?
A: Since the solubility of this compound in various solvents is not publicly documented, you may need to perform solubility tests in common laboratory solvents like DMSO, Ethanol, or DMF. A general starting protocol is as follows:
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Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the desired volume of the chosen solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Dissolving: Vortex or sonicate the mixture gently until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Sterilization (Optional): If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use.
Mechanism of Action
Q: What is the mechanism of action for this compound?
A: this compound is an inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] MetAP2 is an enzyme that removes the N-terminal methionine from newly synthesized proteins, a crucial step for protein maturation and function.[1][2][7] By irreversibly binding to and inhibiting MetAP2, this compound disrupts these processes, primarily affecting proliferating cells like endothelial cells.[3][8]
Q: How does MetAP2 inhibition lead to weight loss?
A: The anti-obesity effect of MetAP2 inhibitors is multifactorial and not completely understood. The proposed mechanisms include:
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Anti-Angiogenesis: Inhibition of MetAP2 restricts the growth of new blood vessels (angiogenesis) in adipose tissue, which is necessary for fat tissue expansion.[3]
-
Metabolic Regulation: MetAP2 inhibition has been shown to suppress the activity of key signaling molecules like ERK1/2.[3] This leads to the downstream suppression of Sterol Regulatory Element-Binding Protein (SREBP) activity, resulting in reduced synthesis of lipids and cholesterol.[2][3]
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Appetite and Energy Expenditure: Studies suggest that MetAP2 inhibitors can reduce food intake (hyperphagia) and may act on central pathways in the hypothalamus that regulate appetite and satiety.[4][6]
Troubleshooting Guide
Q: My experimental results are inconsistent. What could be the cause?
A: Inconsistent results can stem from several factors. Common issues include compound precipitation in media, degradation of the stock solution, or variability in cell-based assays. Ensure your stock solution is fully dissolved and consider making fresh dilutions for each experiment from a frozen aliquot.
Q: The compound seems to have low potency or no effect in my assay.
A: This could be due to several reasons:
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Solubility: The compound may have precipitated out of your assay medium. Check for visible precipitate under a microscope. You may need to use a lower concentration or add a solubilizing agent.
-
Stability: The compound may be unstable in your experimental conditions (e.g., temperature, pH, light exposure).
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Mechanism: The targeted MetAP2 pathway may not be critical in your specific experimental model or cell line.
Disposal Guidelines
Q: How should I dispose of this compound and related waste?
A: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.
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Solid Waste: Dispose of contaminated items (e.g., gloves, pipette tips, vials) in a designated hazardous waste container.
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Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
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Disposal Method: Do not dispose of this compound down the drain or in regular trash.[6] All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[9] Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.[9]
References
- 1. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 7. Facebook [cancer.gov]
- 8. pnas.org [pnas.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validation & Comparative
Aclimostat (ZGN-1061) vs. Beloranib: A Preclinical Comparative Analysis of Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy and safety profiles of two methionine aminopeptidase 2 (MetAP2) inhibitors: Aclimostat (ZGN-1061) and Beloranib. Both compounds have been investigated for their potential in treating obesity and related metabolic disorders. This analysis is based on available preclinical data to inform research and drug development efforts in this area.
Executive Summary
This compound (ZGN-1061) and Beloranib are both potent inhibitors of MetAP2, an enzyme implicated in the regulation of metabolism and angiogenesis. Preclinical studies demonstrate that both molecules induce significant weight loss and improve metabolic parameters in animal models of obesity. However, a key differentiator lies in their safety profiles. Beloranib's clinical development was halted due to concerns over venous thromboembolic events.[1][2][3] this compound was subsequently developed with a chemical structure designed to retain the efficacy of MetAP2 inhibition while mitigating the off-target effects believed to be responsible for the adverse thrombotic events associated with Beloranib.[4] Preclinical evidence suggests this compound has a markedly improved safety profile, particularly concerning endothelial cell function and coagulation.[4]
Mechanism of Action: MetAP2 Inhibition
Both this compound and Beloranib exert their primary effects by irreversibly inhibiting MetAP2.[4][5] This enzyme is crucial for the post-translational modification of certain proteins.[6] Inhibition of MetAP2 is thought to lead to a cascade of downstream effects, including:
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Reduced Lipogenesis: Suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn decreases the synthesis of lipids and cholesterol.[5]
-
Increased Fat Oxidation: Stimulation of metabolic pathways that favor the burning of stored fat for energy, indicated by increased levels of beta-hydroxybutyrate.[5]
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Modulation of Adipokines: Favorable changes in the levels of key metabolic hormones such as an increase in adiponectin and a decrease in leptin, consistent with reduced adiposity and improved insulin sensitivity.[5]
The signaling pathway is believed to involve the modulation of Gαi protein activity in adipocytes, leading to increased cAMP levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of hormone-sensitive lipase (HSL), which promotes the breakdown of triglycerides.[6]
Preclinical Efficacy Comparison
Preclinical studies in diet-induced obese (DIO) mice have demonstrated that both this compound and Beloranib induce significant and comparable weight loss.
Table 1: Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | This compound (ZGN-1061) | Beloranib | Reference |
| Body Weight Reduction | ~25% reduction after 4 weeks | ~25% reduction after 4 weeks | [4] |
| Fat Mass | Primarily reduced | Primarily reduced | [4] |
| Plasma Glucose | Improved | Improved | [4] |
| Plasma Insulin | Improved | Improved | [4] |
Preclinical Safety Comparison
The primary distinction between this compound and Beloranib in preclinical models lies in their safety profiles, particularly concerning their effects on endothelial cells and coagulation pathways.
In Vitro Endothelial Cell Effects
Studies on endothelial cells (ECs) in vitro have shown that this compound has significantly attenuated effects on EC proliferation and the expression of coagulation-related proteins compared to Beloranib.[4] This is attributed to lower intracellular drug concentrations and a shorter half-life of the this compound-MetAP2 complex.[4]
Table 2: In Vitro Safety Profile in Endothelial Cells
| Parameter | This compound (ZGN-1061) | Beloranib | Reference |
| EC Proliferation | Greatly attenuated effect | Inhibitory effect | [4] |
| Coagulation Proteins | Attenuated or absent effect | Increased expression | [4] |
In Vivo Safety in Animal Models
In vivo studies in rats and dogs further support the improved safety profile of this compound. Notably, this compound did not increase coagulation markers in dogs, a critical finding given the thrombotic events observed with Beloranib in clinical trials.[4]
Table 3: In Vivo Safety Profile in Animal Models
| Species | Parameter | This compound (ZGN-1061) | Beloranib | Reference |
| Dog | Pharmacokinetics | More rapid absorption and clearance, shorter half-life | Longer half-life | [4] |
| Dog | Coagulation Markers | No increase | - | [4] |
| Rat | Overall Safety Profile | Greatly improved | - | [4] |
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model
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Diet: Mice are fed a high-fat diet (HFD), typically with 45% to 60% of calories derived from fat, for a period of 12-16 weeks to induce obesity and insulin resistance.[7][8][9] Control animals are fed a standard chow diet.
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Drug Administration: this compound or Beloranib is administered via subcutaneous injection.
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Efficacy Endpoints: Body weight, food intake, body composition (fat and lean mass), and metabolic parameters (plasma glucose, insulin, lipids) are measured at baseline and throughout the study.
In Vitro Endothelial Cell Proliferation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model.[10]
-
Seeding: HUVECs are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound or Beloranib.
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Assay: Cell proliferation can be assessed using various methods, such as the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation.[10] Absorbance is read at a specific wavelength to quantify formazan crystal formation.
Canine Coagulation Marker Assay
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Sample Collection: Blood samples are collected from dogs at specified time points following drug administration. Blood is drawn into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[11][12]
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Plasma Preparation: The blood is centrifuged to separate the plasma.[11][12]
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Analysis: A panel of coagulation markers is measured, which may include Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and specific clotting factor activities.[11][13] These assays are typically performed on automated coagulation analyzers.
Conclusion
Preclinical data strongly suggest that while both this compound (ZGN-1061) and Beloranib are effective MetAP2 inhibitors for inducing weight loss and improving metabolic parameters, this compound possesses a significantly improved safety profile. The key differentiators are this compound's reduced impact on endothelial cell function and its lack of procoagulant signals in vivo. These findings highlight the potential of this compound as a therapeutic candidate with a better-defined risk-benefit profile for the treatment of obesity and related metabolic diseases. Further clinical investigation is warranted to confirm these preclinical observations in human subjects.
References
- 1. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Belanorib: Good Weight Loss Efficacy But Troubling VTE Risk | Dr. Sharma's Obesity Notes [drsharma.ca]
- 3. fpwr.org [fpwr.org]
- 4. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial cell proliferation assay in vitro [bio-protocol.org]
- 11. Biomarkers of Coagulation and Inflammation in Dogs after Randomized Administration of 6% Hydroxyethyl Starch 130/0.4 or Hartmann’s Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 13. Procoagulant microparticles in dogs with immune-mediated hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclimostat vs. GLP-1 Receptor Agonists: A Comparative Guide for Obesity Treatment
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic continues to drive the search for effective and safe pharmacotherapies. Among the diverse range of therapeutic strategies, two distinct classes of drugs, GLP-1 receptor agonists and aclimostat, have emerged with different mechanisms of action targeting key pathways in metabolic regulation. This guide provides an objective comparison of their performance, supported by available experimental data, to inform research and development in the field of obesity treatment.
At a Glance: this compound vs. GLP-1 Receptor Agonists
| Feature | This compound | GLP-1 Receptor Agonists |
| Primary Mechanism | Inhibition of lipolysis in adipose tissue | Mimic the action of endogenous GLP-1 |
| Target Receptor | PUMA-G (GPR109A/HCA2) | GLP-1 Receptor |
| Key Effects | Decreased circulating free fatty acids, potential improvement in insulin sensitivity | Increased satiety, delayed gastric emptying, enhanced insulin secretion, suppressed glucagon secretion |
| Clinical Evidence for Obesity | Limited; primarily studied for effects on insulin resistance and lipid profiles, with modest or no direct significant weight loss reported. | Extensive; multiple large-scale clinical trials demonstrating significant and sustained weight loss. |
| Examples | Acipimox (a nicotinic acid derivative closely related to this compound) | Semaglutide, Liraglutide, Tirzepatide (dual GLP-1/GIP agonist) |
Mechanism of Action and Signaling Pathways
This compound: Targeting Lipolysis
This compound, a nicotinic acid analogue, exerts its effects by activating the Protein Upregulated in Macrophages by Interferon-γ (PUMA-G) receptor, also known as GPR109A or HCA2. This G-protein coupled receptor is highly expressed in adipocytes.[1]
Activation of the PUMA-G receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces intracellular levels of cyclic AMP (cAMP).[1][2] The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which is a key enzyme in the lipolysis pathway. PKA normally phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, proteins that are crucial for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[3][4] By inhibiting this cascade, this compound effectively suppresses lipolysis, leading to a reduction in the release of FFAs from adipose tissue into the bloodstream.[1][5]
GLP-1 Receptor Agonists: A Multi-faceted Approach to Weight Regulation
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs that mimic the effects of the endogenous incretin hormone GLP-1.[6][7] GLP-1 is released from the gut in response to food intake and plays a crucial role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists bind to and activate GLP-1 receptors, which are widely distributed throughout the body, including the pancreas, brain, and gastrointestinal tract.
The activation of GLP-1 receptors triggers several downstream effects that contribute to weight loss:
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Central Nervous System: In the brain, particularly the hypothalamus, GLP-1 receptor activation enhances feelings of satiety and reduces appetite, leading to decreased food intake.[6][8]
-
Gastrointestinal Tract: These agents slow gastric emptying, which prolongs the feeling of fullness after a meal.[6][8]
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Pancreas: GLP-1 receptor agonists stimulate glucose-dependent insulin secretion and suppress glucagon secretion from the pancreas, contributing to better glycemic control.[5][6]
Clinical Efficacy in Obesity Treatment
This compound and Nicotinic Acid Derivatives
Clinical trial data specifically for this compound in the context of obesity treatment is scarce. However, studies on acipimox, a closely related nicotinic acid derivative, provide some insights into its metabolic effects in obese individuals. These studies have primarily focused on its impact on insulin resistance and lipid metabolism, with weight loss not being the primary endpoint.
A systematic review and meta-analysis of randomized controlled trials on NAD+ precursors (including nicotinic acid) found a significant but modest reduction in Body Mass Index (BMI) (-0.19 kg/m ²), but no significant effect on overall body weight.[6][9] Another study investigating long-term acipimox treatment in obese, insulin-resistant individuals showed improvements in fasting glucose and adiponectin levels but no effect on body weight.
| Study | Drug | Population | Duration | Primary Outcome | Key Findings |
| Meta-analysis[6][9] | Nicotinic Acid/Nicotinamide | Various | >12 weeks | BMI, Body Weight | Significant BMI reduction (-0.19 kg/m ²), no significant change in body weight. |
| Randomized Trial | Acipimox | 39 obese, insulin-resistant individuals | 6 months | Insulin sensitivity, FFA levels | Improved fasting glucose and adiponectin, no significant effect on body weight. |
GLP-1 Receptor Agonists
In stark contrast to this compound, GLP-1 receptor agonists have undergone extensive clinical development for obesity, with numerous large-scale, long-term clinical trials demonstrating substantial and sustained weight loss.
Semaglutide: The Semaglutide Treatment Effect in People with obesity (STEP) program has consistently shown significant weight loss with once-weekly subcutaneous semaglutide 2.4 mg.
-
STEP 1 Trial: In adults with overweight or obesity without diabetes, semaglutide treatment for 68 weeks resulted in a mean weight loss of -14.9% from baseline, compared to -2.4% with placebo.[10]
-
STEP 5 Trial: Over 104 weeks, the mean change in body weight was -15.2% with semaglutide versus -2.6% with placebo.[10]
Liraglutide: The Satiety and Clinical Adiposity – Liraglutide Evidence (SCALE) trials have established the efficacy of liraglutide 3.0 mg for weight management.
-
SCALE Obesity and Prediabetes Trial: This trial demonstrated a mean weight loss of 8.0% with liraglutide compared to 2.6% with placebo over 56 weeks in obese participants with prediabetes.[10]
Tirzepatide: A dual agonist for GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, tirzepatide has shown even greater weight loss efficacy in the SURMOUNT clinical trial program.
-
SURMOUNT-1 Trial: In participants with obesity without diabetes, once-weekly tirzepatide for 72 weeks resulted in a mean weight reduction of up to 22.5% at the highest dose.[10]
| Clinical Trial Program | Drug | Key Trial(s) | Mean Weight Loss (Drug vs. Placebo) |
| STEP | Semaglutide 2.4 mg | STEP 1 (68 weeks) | -14.9% vs. -2.4%[10] |
| STEP 5 (104 weeks) | -15.2% vs. -2.6%[10] | ||
| SCALE | Liraglutide 3.0 mg | SCALE Obesity and Prediabetes (56 weeks) | -8.0% vs. -2.6%[10] |
| SURMOUNT | Tirzepatide (up to 15 mg) | SURMOUNT-1 (72 weeks) | Up to -22.5% vs. -2.4%[10] |
Experimental Protocols: A Glimpse into Key Clinical Trials
This compound (Acipimox) Study Design
A representative study investigating the long-term metabolic effects of acipimox was a randomized, placebo-controlled trial.
-
Objective: To assess the long-term effects of reducing free fatty acids with acipimox on insulin sensitivity and other metabolic parameters in obese, insulin-resistant individuals.
-
Design: 39 obese men and women were randomized to receive either acipimox (250 mg three times daily) or a placebo for 6 months.
-
Primary Outcome Measures: Changes in plasma lipids, insulin sensitivity (assessed by euglycemic-hyperinsulinemic clamp), and mitochondrial function.
GLP-1 Receptor Agonist Clinical Trial Design (Example: STEP 1)
The STEP 1 trial exemplifies the robust design of clinical studies for GLP-1 receptor agonists in obesity.
-
Objective: To evaluate the efficacy and safety of semaglutide 2.4 mg once-weekly, as an adjunct to lifestyle intervention, for weight management in adults with overweight or obesity without diabetes.
-
Design: A 68-week, randomized, double-blind, placebo-controlled, multinational trial. 1961 participants were randomized in a 2:1 ratio to receive either semaglutide 2.4 mg or placebo.
-
Intervention: All participants received lifestyle intervention counseling. The semaglutide dose was escalated over 16 weeks to the 2.4 mg maintenance dose.
-
Primary Endpoint: Percentage change in body weight from baseline to week 68.
Safety and Tolerability
This compound (and nicotinic acid derivatives): The most common side effect of nicotinic acid and its derivatives is flushing, a sensation of warmth accompanied by redness and itching of the skin. Other potential side effects include gastrointestinal discomfort.
GLP-1 Receptor Agonists: The most frequently reported adverse events are gastrointestinal in nature, including nausea, vomiting, diarrhea, and constipation.[11][12] These side effects are typically mild to moderate in severity and tend to occur during the initial dose-escalation period, often diminishing over time.[12]
Conclusion
This compound and GLP-1 receptor agonists represent two distinct pharmacological approaches to obesity treatment. GLP-1 receptor agonists have a well-established and robust body of clinical evidence demonstrating significant and sustained weight loss, making them a cornerstone of current anti-obesity pharmacotherapy. Their multifaceted mechanism of action, targeting appetite, satiety, and gastric emptying, provides a powerful approach to weight management.
This compound, through its mechanism of inhibiting lipolysis, presents an interesting therapeutic target for addressing the metabolic complications associated with obesity, such as insulin resistance. However, based on the currently available data, its direct and significant impact on weight loss in obese individuals has not been demonstrated in large-scale clinical trials. Further research is needed to elucidate the potential role of this compound and similar compounds in a comprehensive obesity management strategy, potentially in combination with other agents or for specific patient populations with pronounced dyslipidemia. For drug development professionals, the clear efficacy and established clinical pathway of GLP-1 receptor agonists provide a benchmark against which novel anti-obesity therapies, including those with mechanisms similar to this compound, will be measured.
References
- 1. PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Lipolysis – A highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acipimox on the lipolysis rate in subcutaneous adipose tissue of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The effects of NAD+ precursor (nicotinic acid and nicotinamide) supplementation on weight loss and related hormones: a systematic review and meta-regression analysis of randomized controlled trials [frontiersin.org]
- 7. Overnight lowering of free fatty acids with Acipimox improves insulin resistance and glucose tolerance in obese diabetic and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of medications approved for chronic weight management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of NAD+ precursor (nicotinic acid and nicotinamide) supplementation on weight loss and related hormones: a systematic review and meta-regression analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of semaglutide across the SUSTAIN and PIONEER phase IIIa clinical trial programmes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrointestinal tolerability and weight reduction associated with tirzepatide in adults with obesity or overweight with and without type 2 diabetes in the SURMOUNT-1 to -4 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of MetAP2 Inhibitors: A Comparative Analysis of Aclimostat, Beloranib, and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methionine Aminopeptidase 2 (MetAP2) Inhibitors with Supporting Experimental Data.
Methionine aminopeptidase 2 (MetAP2) has emerged as a compelling therapeutic target for a range of diseases, including cancer and obesity, primarily due to its crucial role in angiogenesis and protein maturation. A number of inhibitors targeting MetAP2 have been developed, with Aclimostat and Beloranib being notable examples. This guide provides a comparative overview of the in vitro potency of these and other significant MetAP2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development efforts.
Comparative Potency of MetAP2 Inhibitors
The in vitro potency of MetAP2 inhibitors is typically determined through enzymatic assays that measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). Cellular assays, such as the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, are also used to assess the inhibitor's effect in a biological context. The following table summarizes the available quantitative data for this compound, Beloranib, and other relevant MetAP2 inhibitors.
| Inhibitor | Other Names | MetAP2 IC50 (Enzymatic Assay) | HUVEC Proliferation Inhibition | Source(s) |
| This compound | ZGN-1061 | Potent inhibitor (specific IC50 not reported in reviewed literature) | Effects on EC proliferation are attenuated relative to Beloranib | [1][2] |
| Beloranib | CKD-732 | Higher affinity than TNP-470 (specific IC50 not reported in reviewed literature) | IC50 ≈ 2.5 nM | [3][4] |
| Fumagillin | 9.2 nM | - | [5] | |
| TNP-470 | AGM-1470 | 1 nM | IC50 = 50 pM | [6][7] |
| M8891 | 52 nM (human MetAP2) | IC50 = 20 nM | [8] | |
| SDX-7539 | Sub-nanomolar potency | More potent than TNP-470 | [3] | |
| Triazole Derivative | 8 nM | - | [6] |
Note: Direct comparative studies under identical experimental conditions for all listed inhibitors are limited. The potency values presented are compiled from various sources and should be interpreted with consideration of potential variations in assay protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the in vitro potency of MetAP2 inhibitors.
MetAP2 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of MetAP2 and the inhibitory effect of test compounds.
Materials:
-
Recombinant human MetAP2
-
Met-Pro-AMC or similar fluorogenic substrate
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5
-
Test compounds (e.g., this compound, Beloranib) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant human MetAP2.
-
Add serial dilutions of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known MetAP2 inhibitor).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 380 nm/460 nm for AMC-based substrates).
-
Calculate the percentage of MetAP2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
HUVEC Proliferation Assay
This cell-based assay assesses the anti-proliferative effects of MetAP2 inhibitors on endothelial cells, a key aspect of their anti-angiogenic activity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in EGM supplemented with FBS.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, replace the medium with fresh EGM containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for an additional 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MetAP2 Signaling and Experimental Workflow
The following diagrams illustrate the signaling pathway of MetAP2 and a typical experimental workflow for evaluating its inhibitors.
Caption: MetAP2 signaling pathway and points of inhibition.
Caption: Workflow for evaluating MetAP2 inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beloranib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
Aclimostat: A Comparative Analysis of its Cellular Effects and Therapeutic Potential
An Investigational MetAP2 Inhibitor for Metabolic Diseases: A Review of Preclinical and Clinical Findings
Introduction
Aclimostat (also known as ZGN-1061) was an investigational, second-generation, injectable small molecule inhibitor of methionine aminopeptidase 2 (MetAP2) developed by Zafgen, Inc. It was evaluated for the treatment of type 2 diabetes and obesity. The mechanism of action of this compound involves the inhibition of MetAP2, an enzyme that plays a role in protein modification and has been linked to cell proliferation and metabolism. Preclinical and early clinical studies demonstrated its potential to induce weight loss and improve metabolic parameters. However, the development of this compound and all other MetAP2 inhibitors by Zafgen was discontinued due to concerns about potential cardiovascular safety risks, specifically an imbalance in venous thromboembolic events observed with the first-generation MetAP2 inhibitor, beloranib.[1][2][3]
This guide provides a comparative analysis of the differential effects of this compound on various cell types based on available preclinical data. It aims to offer an objective overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Comparative Efficacy and Safety Profile
This compound was designed to offer an improved safety profile compared to its predecessor, beloranib, particularly concerning the adverse effects on vascular endothelial cells that were linked to thrombotic events.[2] Preclinical studies focused on comparing the effects of these two MetAP2 inhibitors on key cell types implicated in both therapeutic efficacy and adverse events.
Table 1: Comparative Effects of this compound and Beloranib on Endothelial Cells (In Vitro)
| Parameter | This compound (ZGN-1061) | Beloranib | Cell Type |
| Effect on Cell Proliferation | Greatly attenuated | Potent inhibition | Endothelial Cells (ECs) |
| Effect on Coagulation Proteins | Absent or greatly attenuated | Significant alteration | Endothelial Cells (ECs) |
| Intracellular Drug Concentration | Lower | Higher | Endothelial Cells (ECs) |
| Half-life of Inhibitor-Bound MetAP2 Complex | Shorter | Longer | Endothelial Cells (ECs) |
| Cellular Enzyme Inhibition | Reduced | Potent | Endothelial Cells (ECs) |
Data summarized from preclinical in vitro studies.
Table 2: Effects of this compound on Hepatocytes and in a Mouse Model of NASH
| Parameter | Observation | Model System |
| Gene Expression | Initiated gene changes that support in vivo pharmacodynamics | HepG2 cells (human hepatoma cell line) |
| Liver Weight | Markedly reduced | Diet-induced obese mouse model of Nonalcoholic Steatohepatitis (NASH) |
| Liver Triglyceride Content | Markedly reduced | DIO-NASH mouse model |
| NAFLD Activity Score (NAS) | Significantly improved | DIO-NASH mouse model |
| Steatosis | Reduced | DIO-NASH mouse model |
| Hepatocellular Ballooning | Significantly reduced | DIO-NASH mouse model |
| Plasma ALT and AST | Reduction | DIO-NASH mouse model |
Data from in vitro studies on HepG2 cells and in vivo studies in a diet-induced obese (DIO) mouse model of Nonalcoholic Steatohepatitis (NASH).[4]
Table 3: In Vivo Metabolic Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Observation |
| Body Weight | 25% reduction over 4 weeks |
| Fat Mass | Primary contributor to body weight reduction |
| Plasma Glucose | Improved |
| Plasma Insulin | Improved |
Data from a 4-week subcutaneous administration study in DIO insulin-resistant mice.
Signaling Pathways and Experimental Workflows
Methionine Aminopeptidase 2 (MetAP2) Signaling Pathway
MetAP2 is a metalloprotease that cleaves the N-terminal methionine from nascent proteins. Its inhibition has been shown to affect downstream signaling pathways involved in cell proliferation and metabolism, such as the ERK1/2 pathway. The anti-angiogenic and anti-obesity effects of MetAP2 inhibitors are thought to be mediated through these pathways.[4][5]
Caption: Simplified signaling pathway of MetAP2 and its inhibition by this compound.
Preclinical Experimental Workflow for this compound Evaluation
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to assess its efficacy and safety, particularly in comparison to beloranib.
Caption: Experimental workflow for the preclinical assessment of this compound.
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or beloranib for a specified period (e.g., 72 hours).
-
Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting.[6] The absorbance is read on a microplate reader, and the results are expressed as a percentage of the control (vehicle-treated) cells.
In Vitro Gene Expression Analysis in HepG2 Cells
-
Cell Culture: HepG2 cells are maintained in appropriate culture medium.
-
Treatment: Cells are treated with this compound or a vehicle control for a defined time.
-
RNA Extraction and Analysis: Total RNA is extracted from the cells, and gene expression changes are analyzed using methods like quantitative real-time PCR (qRT-PCR) or microarray analysis to identify up- or down-regulated genes.[7][8]
In Vivo Diet-Induced Obese (DIO) Mouse Model
-
Model Induction: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and insulin resistance.[9][10][11]
-
Drug Administration: this compound is administered subcutaneously at various doses for a specified duration (e.g., 4 weeks).
-
Monitoring: Body weight, food intake, plasma glucose, and insulin levels are monitored throughout the study.
-
Tissue Analysis: At the end of the study, adipose tissue and other organs are collected for further analysis.
In Vivo Nonalcoholic Steatohepatitis (NASH) Mouse Model
-
Model Induction: A mouse model of diet-induced and biopsy-confirmed NASH is used. This typically involves a high-fat, high-fructose, and/or high-cholesterol diet.[12][13][14]
-
Drug Administration: this compound is administered to the NASH mice.
-
Analysis: Livers are collected for histological analysis to assess the NAFLD Activity Score (NAS), which includes scoring for steatosis, inflammation, and hepatocellular ballooning. Plasma levels of liver enzymes (ALT and AST) are also measured.[4]
Limitations and Conclusion
The available data on the differential cellular effects of this compound are primarily focused on endothelial cells and hepatocytes. While these studies provide valuable insights into its mechanism of action and improved safety profile compared to beloranib, there is a lack of publicly available information on its effects on other critical cell types involved in metabolic diseases, such as various immune cells (e.g., macrophages, T cells) and stromal cells (e.g., adipocytes, fibroblasts).
References
- 1. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fpwr.org [fpwr.org]
- 3. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gene expression profiles in human HepG2 cells treated with extracts of the Tamarindus indica fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis | PLOS One [journals.plos.org]
- 13. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative transcriptomics of tissues treated with Aclimostat and other metabolic drugs
For researchers, scientists, and drug development professionals, understanding the nuanced cellular and molecular impact of metabolic drugs is paramount. This guide provides a comparative overview of the transcriptomic effects of several key metabolic drugs, offering insights into their mechanisms of action and potential therapeutic applications. Due to the limited public availability of transcriptomic data for Aclimostat, this guide focuses on a comparative analysis of established metabolic drugs: Metformin, Liraglutide, Semaglutide, and Orlistat. The information presented is based on existing, independent transcriptomic studies.
Executive Summary
Transcriptomic analysis, particularly RNA sequencing (RNA-seq), offers a powerful lens through which to examine the genome-wide effects of pharmacological interventions. By profiling the complete set of RNA transcripts in a cell or tissue, researchers can identify genes and pathways that are modulated by a drug, providing a detailed picture of its biological activity. This guide synthesizes findings from multiple transcriptomic studies on key metabolic drugs, presenting the data in a comparative format to facilitate understanding and further research.
Comparative Analysis of Transcriptomic Signatures
The following tables summarize the key findings from transcriptomic studies on Metformin, Liraglutide, Semaglutide, and Orlistat. These studies utilize various tissues and cell types, reflecting the systemic effects of these metabolic modulators.
Table 1: Summary of Transcriptomic Studies on Metformin
| Tissue/Cell Type | Key Findings | Associated Pathways | Reference |
| Whole Blood (Type 2 Diabetes patients) | Upregulation of IRS2 in responders. Differential expression of genes in cholesterol homeostasis (SLC46A1, LRP1), cancer development (CYP1B1, STAB1, CCR2, TMEM176B), and immune responses (CD14, CD163). | Insulin signaling, Cholesterol metabolism, Immune response | [1] |
| Whole Blood (Healthy individuals) | Differential expression of genes involved in the intestinal immune network for IgA production and cytokine-cytokine receptor interaction. | Immune response, Gut microbiome interaction | [2] |
| Multiple Tissues (Healthy mice) | Predicted to increase the risk of hypertension through analysis of cardiovascular disease-related gene sets. | Cardiovascular signaling | [3] |
| Liver and Muscle (Mice) | Mimics calorie restriction-like transcriptome profiles. | Energy metabolism, Aging | [2] |
| Atrial Cardiomyocytes | Reverses dysregulated gene expression associated with atrial fibrillation. | Cardiac electrophysiology | [4] |
Table 2: Summary of Transcriptomic Studies on GLP-1 Receptor Agonists (Liraglutide & Semaglutide)
| Drug | Tissue/Cell Type | Key Findings | Associated Pathways | Reference |
| Liraglutide | Tibia (Type 1 Diabetic mice) | Downregulation of genes involved in osteoclastogenesis and inflammation (Trem2, Nfatc1, Trap, Ctsk). | Bone remodeling, Inflammation | [5][6] |
| Myoblasts (High glucose condition) | Alleviates the decrease in cell viability and muscle protein degradation. Modulates metabolic pathways and cytokine-cytokine receptor interaction. | Cell metabolism, Muscle protein synthesis, cAMP signaling | [7] | |
| Endometrium (PCOS women) | Alterations in the endometrial transcriptome, potentially improving receptivity. Possible involvement of the AKT pathway. | Endometrial receptivity, AKT signaling | [8] | |
| Semaglutide | Hippocampus (Diabetic mice with cognitive impairment) | Suppressed Acyl-CoA oxidase 1 (ACOX1) activation during oxidative stress. | Oxidative stress response | [9][10] |
| Non-cardiomyocytes (Obese mice) | Downregulation of genes related to extracellular matrix and collagen synthesis (Serpinh1, Pcolce), potentially reducing cardiac fibrosis. | Cardiac fibrosis, Extracellular matrix organization | [11] | |
| Brain (APP/PS1 mice) | Downregulated inflammation-related genes. | Neuroinflammation | [12] |
Table 3: Summary of Transcriptomic Studies on Orlistat
| Tissue/Cell Type | Key Findings | Associated Pathways | Reference |
| Liver (Obese rats) | Increased expression of genes related to beta-oxidation of fatty acids, carbohydrate metabolism, detoxification of xenobiotics, and response to oxidative stress when co-administered with piperine. | Fatty acid metabolism, Carbohydrate metabolism, Detoxification, Oxidative stress | [13][14] |
Signaling Pathways and Mechanisms of Action
The transcriptomic changes induced by these drugs are downstream consequences of their primary mechanisms of action. Understanding these pathways is crucial for interpreting the gene expression data.
This compound: A Glimpse into its Mechanism
While transcriptomic data is not publicly available, this compound is categorized as an anti-obesity agent and an enzyme inhibitor[15]. Further research is needed to elucidate its precise molecular targets and the downstream signaling cascades it modulates.
Metformin: A Multi-faceted Metabolic Modulator
Metformin's primary effect is the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Figure 1: Simplified signaling pathway of Metformin.
GLP-1 Receptor Agonists (Liraglutide & Semaglutide): Incretin Mimetics
Liraglutide and Semaglutide are analogs of the human glucagon-like peptide-1 (GLP-1) and act as GLP-1 receptor agonists. Their binding to the GLP-1 receptor activates downstream signaling cascades, primarily through cyclic AMP (cAMP).
Figure 2: GLP-1 receptor agonist signaling pathway.
Orlistat: A Lipase Inhibitor
Orlistat is a potent, specific, and long-acting inhibitor of gastrointestinal lipases. It forms a covalent bond with the active serine residue of gastric and pancreatic lipases, rendering them inactive.
Figure 3: Mechanism of action of Orlistat.
Experimental Protocols: A Guide to Transcriptomic Analysis of Metabolic Tissues
Reproducibility and rigor are the cornerstones of high-quality research. This section provides a general overview of a typical RNA-seq workflow for analyzing metabolic tissues like adipose and liver tissue.
RNA Sequencing Workflow
The process of RNA-seq generally involves the following key steps:
Figure 4: A typical RNA-sequencing workflow.
Detailed Methodologies
1. Tissue Collection and RNA Isolation:
-
Adipose Tissue: A robust method for isolating nuclei for single-nucleus RNA-seq (snRNA-seq) from adipose tissue involves a two-step tissue homogenization process (pulverization and Dounce homogenizers) to ensure complete liberation of nuclei. This is often followed by fluorescence-activated nucleus sorting (FANS) to remove debris and ambient RNA[16]. For bulk RNA-seq, tissue is homogenized in a lysis reagent like TRIzol, followed by phase separation and RNA precipitation[17].
-
Liver Tissue: High-quality single-cell RNA-seq data from liver cells can be obtained using a protocol involving liver wash and enzyme perfusion, followed by in vitro dissociation and gradient centrifugation to isolate viable hepatocytes and nonparenchymal cells[18]. For bulk RNA-seq from frozen liver tissue, total RNA can be isolated using reagents like RNAzol, and its integrity is assessed using a bioanalyzer[19].
2. Library Preparation:
-
RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
For mRNA sequencing, poly(A) selection or ribosomal RNA (rRNA) depletion is performed.
-
RNA is fragmented, and a cDNA library is synthesized.
-
Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
The final library is quantified and its quality is assessed before sequencing.
3. Sequencing:
-
The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina). The choice of sequencing depth (number of reads per sample) depends on the research question.
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between different experimental conditions.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways, gene ontologies, and potential upstream regulators.
Conclusion
This guide provides a comparative overview of the transcriptomic effects of several key metabolic drugs. While direct comparative data for this compound is currently lacking, the analysis of established drugs like Metformin, Liraglutide, Semaglutide, and Orlistat offers valuable insights into the diverse molecular mechanisms through which metabolic diseases can be targeted. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting their own transcriptomic studies in the field of metabolic drug discovery. As more data becomes available, a more direct and comprehensive comparison will be possible, further advancing our understanding of these important therapeutics.
References
- 1. Whole-blood transcriptome profiling reveals signatures of metformin and its therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin strongly affects transcriptome of peripheral blood cells in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic landscape profiling of metformin‐treated healthy mice: Implication for potential hypertension risk when prophylactically used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. Frontiers | Liraglutide Inhibits Osteoclastogenesis and Improves Bone Loss by Downregulating Trem2 in Female Type 1 Diabetic Mice: Findings From Transcriptomics [frontiersin.org]
- 6. Liraglutide Inhibits Osteoclastogenesis and Improves Bone Loss by Downregulating Trem2 in Female Type 1 Diabetic Mice: Findings From Transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uncovering the potential molecular mechanism of liraglutide to alleviate the effects of high glucose on myoblasts based on high-throughput transcriptome sequencing technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Transcriptomics and proteomics characterizing the antioxidant mechanisms of semaglutide in diabetic mice with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Single-cell transcriptome reveals effects of semaglutide on non-cardiomyocytes of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptomic Analysis of the Protective Effect of Piperine on Orlistat Hepatotoxicity in Obese Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Robust single nucleus RNA sequencing reveals depot-specific cell population dynamics in adipose tissue remodeling during obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bulk RNAseq - Mouse Adipose Tissue - University of Minnesota TMCs [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. RNA-Sequencing Quantification of Hepatic Ontogeny and Tissue Distribution of mRNAs of Phase II Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Aclimostat vs. Lifestyle Interventions: A Comparative Guide on Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term efficacy and safety of the investigational drug Aclimostat (also known as ZGN-1061) and comprehensive lifestyle interventions for the management of metabolic conditions such as obesity and type 2 diabetes. Due to the discontinuation of this compound's clinical development, long-term data for this compound are unavailable. This comparison, therefore, contrasts the available short-term clinical trial data for this compound with the extensive long-term evidence for lifestyle interventions.
Executive Summary
This compound, a methionine aminopeptidase 2 (MetAP2) inhibitor, demonstrated promising short-term efficacy in improving glycemic control and promoting weight loss in a Phase 2 clinical trial.[1][2] However, its development was halted due to safety concerns, specifically the risk of thromboembolic events, which is a class effect of MetAP2 inhibitors.[1][3][4] Consequently, no long-term efficacy or safety data for this compound are available.
In contrast, lifestyle interventions, comprising dietary modification, increased physical activity, and behavioral counseling, are supported by a large body of evidence from long-term studies. These interventions have been shown to produce sustainable weight loss, improve cardiovascular risk factors, and reduce the incidence of type 2 diabetes over several years.[5][6][7][8] While the initial weight loss with intensive lifestyle changes can be significant, long-term maintenance remains a key challenge.[9][10]
This compound (ZGN-1061): Short-Term Efficacy and Discontinuation
This compound is an investigational small molecule that inhibits methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and adipogenesis.
Mechanism of Action
This compound's mechanism of action involves the inhibition of MetAP2, which is believed to lead to a reduction in adipogenesis and inflammation within adipose tissue, contributing to weight loss and improved metabolic parameters.
Quantitative Efficacy and Safety Data (12-Week Phase 2 Trial)
The primary clinical evidence for this compound comes from a 12-week, randomized, double-blind, placebo-controlled Phase 2 trial in overweight and obese individuals with type 2 diabetes.[1][2]
| Endpoint | Placebo | This compound (0.9 mg) | This compound (1.8 mg) |
| Change in HbA1c | +0.2% | -0.4% | -0.9% |
| P-value vs. Placebo | - | 0.0003 | <0.0001 |
| Change in Body Weight | -0.6 kg | -1.4 kg | -2.8 kg |
| P-value vs. Placebo | - | Not Significant | <0.001 |
| Adverse Events | Mild to moderate AEs reported. | Similar incidence of mild to moderate AEs as placebo. | Similar incidence of mild to moderate AEs as placebo. Three subjects withdrew due to AEs (sensory disturbance, abdominal pain, injection site urticaria).[2] |
| Serious Adverse Events | No serious adverse events reported.[11] | No serious adverse events reported.[11] | No serious adverse events reported.[11] |
Experimental Protocol: ZGN-1061 Phase 2 Trial
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[1][2]
-
Participants: 175 overweight and obese adults with type 2 diabetes and HbA1c between 7.0% and 11.0%.[2]
-
Intervention: Subcutaneous injection of ZGN-1061 (0.05 mg, 0.3 mg, 0.9 mg, or 1.8 mg) or placebo every three days for 12 weeks.[1][2]
-
Primary Outcome: Change in HbA1c from baseline to week 12.[1]
-
Secondary Outcomes: Change in body weight and other metabolic parameters.[2]
Reason for Discontinuation
The development of this compound and other MetAP2 inhibitors was discontinued due to safety concerns related to an increased risk of venous thromboembolic events.[1][3] This risk was observed with a previous MetAP2 inhibitor, beloranib, where patient deaths occurred in a clinical trial.[12][13] Although no thrombotic events were reported in the ZGN-1061 Phase 2 trial, the potential for this serious adverse event as a class effect led to the termination of the development program.[2][4]
Lifestyle Interventions: Long-Term Efficacy and Safety
Lifestyle interventions, centered on dietary changes, increased physical activity, and behavioral therapy, are the cornerstone of management for obesity and related metabolic disorders.
Long-Term Efficacy
Numerous long-term studies and meta-analyses have demonstrated the sustained benefits of lifestyle interventions.
| Endpoint | Duration of Follow-up | Efficacy Results |
| Weight Loss | 1-4 years | Maintained weight loss of 3-6% of initial body weight.[5][6] Approximately 20% of individuals achieve and maintain at least a 10% weight loss for over a year.[9] |
| Cardiovascular Risk Factors | 4 years | Significant improvements in HDL-cholesterol, triglycerides, and systolic and diastolic blood pressure.[5][6][8] |
| Glycemic Control | 4 years | Significant and sustained reductions in HbA1c.[5][6][8] |
| Metabolic Syndrome | 1-3 years | Significant resolution of metabolic syndrome in the intervention group compared to control.[14] |
Experimental Protocol: Representative Lifestyle Intervention Trial (Look AHEAD Study)
The Look AHEAD (Action for Health in Diabetes) trial is a landmark study that provides robust long-term data on an intensive lifestyle intervention.[5][6][8]
-
Study Design: Multicenter, randomized controlled trial.[5][6][8]
-
Participants: 5,145 overweight or obese individuals with type 2 diabetes.[5]
-
Intervention (Intensive Lifestyle Intervention - ILI):
-
Diet: Goal of 1,200-1,800 kcal/day with less than 30% of calories from fat and at least 10% from protein. Use of meal replacements was encouraged.
-
Physical Activity: Goal of at least 175 minutes of moderate-intensity physical activity per week.
-
Behavioral Counseling: Frequent group and individual counseling sessions.[7]
-
-
Comparator (Diabetes Support and Education - DSE): Standard care with three group sessions per year.
-
Duration: Follow-up for up to 13.5 years.[8]
Long-Term Safety
Lifestyle interventions are generally considered safe with minimal adverse effects. The primary challenges are adherence and the potential for musculoskeletal injuries with increased physical activity. No long-term systemic safety concerns are associated with diet and exercise.
Comparative Analysis and Conclusion
A direct comparison of the long-term efficacy and safety of this compound and lifestyle interventions is precluded by the termination of this compound's development. However, based on the available data, several key points can be highlighted:
-
Efficacy: this compound showed potent, dose-dependent improvements in glycemic control and weight loss in the short term (12 weeks).[1][2] Lifestyle interventions demonstrate more modest but sustained weight loss and significant improvements in a wide range of cardiometabolic risk factors over the long term (≥1 year).[5][6][8]
-
Safety: The development of this compound was halted due to a significant safety concern (risk of thromboembolic events) associated with its drug class.[1][3][4] Lifestyle interventions have a well-established and favorable long-term safety profile.
-
Mechanism: this compound has a targeted pharmacological mechanism of action (MetAP2 inhibition). Lifestyle interventions have a broad physiological impact, affecting multiple pathways related to energy balance, insulin sensitivity, and cardiovascular health.
References
- 1. The methionine aminopeptidase 2 inhibitor ZGN-1061 improves glucose control and weight in overweight and obese individuals with type 2 diabetes: A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The long-term effectiveness of a lifestyle intervention in severely obese individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long Term Effects of a Lifestyle Intervention on Weight and Cardiovascular Risk Factors in Individuals with Type 2 Diabetes: Four Year Results of the Look AHEAD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. natap.org [natap.org]
- 9. Long-term weight loss maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maintaining Weight Loss | Johns Hopkins Medicine [hopkinsmedicine.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Zafgen Suspends Prader-Willi Syndrome Treatment, CMO Resigns - BioSpace [biospace.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Systematic review of long-term lifestyle interventions to prevent weight gain and morbidity in adults - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aclimostat: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like aclimostat is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk. While specific institutional and local regulations must always be followed, this document outlines the core safety considerations and recommended practices based on available data.
Essential Safety and Handling Precautions
This compound, also known by its developmental codes ZGN-1061 and the approved drug name Osilodrostat, requires careful handling due to its potential biological activity.[1][2] Adherence to standard laboratory safety protocols is paramount.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to prevent accidental exposure. This includes:
-
Eye Protection: Safety goggles or glasses with side shields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat or other protective clothing.[1]
-
Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator should be used.[1]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] An accessible safety shower and eye wash station are essential in the event of accidental contact.[1]
This compound Disposal: A Step-by-Step Protocol
The primary recommendation for the disposal of this compound is to adhere strictly to local, state, and federal regulations for chemical waste.[1] As no specific inactivation protocols for this compound are publicly available, the following general procedure for the disposal of non-hazardous pharmaceutical waste is recommended. This approach aims to render the compound non-recoverable and minimize its potential environmental impact.
Experimental Protocol: Disposal of this compound via Admixture and Landfill
Objective: To prepare this compound waste for final disposal in a licensed landfill in a manner that prevents its reentry into the environment.
Materials:
-
This compound waste (solid or in solution)
-
An undesirable, non-reactive substance (e.g., used coffee grounds, cat litter, or sand)
-
A sealable, leak-proof container (e.g., a plastic bag or a screw-cap bottle)
-
Appropriate PPE (as listed above)
Procedure:
-
Quantify Waste: Determine the amount of this compound waste to be disposed of.
-
Select Admixture Material: Choose an inert and undesirable material. The goal is to make the this compound unappealing and difficult to separate from the mixture.
-
Combine Materials: In a designated and well-ventilated area, carefully mix the this compound waste with the chosen admixture material. A general guideline is to use a 1:1 or 1:2 ratio of this compound to admixture material by volume to ensure thorough dilution.
-
Seal the Mixture: Place the resulting mixture into a sealable, leak-proof container. Ensure the container is tightly closed to prevent any leakage.
-
Label for Disposal: Clearly label the container as "Non-hazardous Laboratory Waste for Landfill" or as required by your institution's waste management program. Do not list the specific chemical name on the outer container to prevent potential misuse if the waste is intercepted.
-
Final Disposal: Transfer the sealed container to your institution's designated chemical waste collection area for disposal by a licensed waste management contractor.
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
Environmental Considerations and Best Practices
While the admixture and landfill method is a common practice for non-hazardous pharmaceutical waste, it is crucial to recognize the broader environmental context. Pharmaceuticals can enter the environment through various pathways, potentially impacting ecosystems.[3] High-temperature incineration by a licensed waste management facility is often the most environmentally sound method for destroying active pharmaceutical ingredients.[4] Whenever possible, this should be the preferred route of disposal.
Key Takeaways for Safe Disposal:
-
Prioritize Safety: Always wear the appropriate PPE and work in a well-ventilated area.
-
Follow Regulations: Adhere to all local, state, and federal guidelines for chemical waste disposal.
-
Render Unusable: Mix this compound with an undesirable substance to prevent its potential misuse or accidental exposure.
-
Secure Containment: Use a sealed, leak-proof container for the waste mixture.
-
Professional Disposal: Utilize your institution's approved chemical waste disposal program.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and minimizing environmental impact.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C26H42N2O6 | CID 126573394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental impact ratings that could drive positive environmental changes in the manufacture and use of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwaste.epa.gov [iwaste.epa.gov]
Essential Safety and Operational Guide for Handling Aclimostat
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aclimostat. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and ensuring a secure laboratory environment.
Chemical Identifier:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C26H42N2O6 | 478.6 g/mol | 2082752-83-6 |
Source: CP Lab Safety[1], PubChem[2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, inhalation, or ingestion.[3] The following PPE is required:
| PPE Category | Specifications |
| Hand Protection | Wear two pairs of chemotherapy-grade gloves (double-gloving).[4][5] The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the work area. Nitrile or latex gloves are suitable.[4] |
| Eye Protection | Chemical safety goggles with side shields are required to protect against splashes.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][7] |
| Body Protection | A disposable, back-closing, long-sleeved gown made of a low-permeability fabric is required.[4][7] Cuffs should be tight-fitting (elastic or knit). Gowns should be changed every two to three hours or immediately after a spill.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound or when there is a risk of aerosolization.[4][5] All handling of the solid compound should be performed in a certified chemical fume hood or biological safety cabinet. |
Operational Plan for Handling this compound
2.1. Preparation and Weighing:
-
All manipulations involving solid this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated equipment (spatulas, weigh boats) for handling this compound.
-
Clean all equipment thoroughly after use, following the decontamination procedures outlined below.
2.2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.
2.3. Experimental Use:
-
When using this compound in experiments, ensure that all procedures are performed in a well-ventilated area.
-
Avoid skin contact with treated surfaces or equipment.
-
If working with cell cultures, treat all media and disposables that have come into contact with this compound as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
3.1. Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) must be disposed of in a designated hazardous waste container.[8]
-
This container should be clearly labeled as "Hazardous Waste" and include the name of the compound.
3.2. Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a designated hazardous waste container.
-
Do not pour this compound solutions down the drain.[9]
-
The liquid waste container should be clearly labeled with "Hazardous Waste," the name of the compound, and the solvent system.
3.3. Unused Compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.[8]
-
Follow your institution's specific guidelines for chemical waste disposal. If no take-back program is available, mix the compound with an inert material like cat litter or sand, place it in a sealed container, and dispose of it in the designated hazardous waste stream.[10][11]
Emergency Procedures
4.1. Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6]
-
Seek medical attention.
4.2. Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
4.3. Inhalation:
-
Move the individual to fresh air immediately.[6]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
4.4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[6]
-
Seek immediate medical attention.
4.5. Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads.
-
Clean the spill area with an appropriate deactivating solution or soap and water.
-
Collect all cleanup materials in a designated hazardous waste container.
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C26H42N2O6 | CID 126573394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 5. pogo.ca [pogo.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. web.uri.edu [web.uri.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. dea.gov [dea.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
